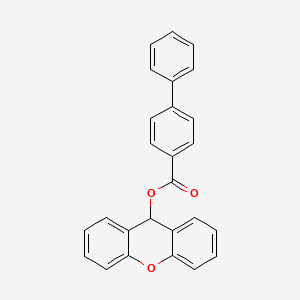

9H-xanthen-9-yl 4-phenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthen-9-yl 4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18O3/c27-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)29-25-21-10-4-6-12-23(21)28-24-13-7-5-11-22(24)25/h1-17,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDABUSTLZZTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the connectivity and chemical environment of each atom within 9H-xanthen-9-yl 4-phenylbenzoate can be meticulously mapped.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the xanthene and phenylbenzoate moieties.

For the related compound, phenyl 4-chlorobenzoate (B1228818), the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.14 (d, J = 8.7 Hz, 2H), 7.49 (t, J = 8.7 Hz, 2H), 7.43 (t, J = 7.8 Hz, 2H), 7.28 (t, J = 7.3 Hz, 1H), and 7.21 (d, J = 7.8 Hz, 2H). rsc.org Similarly, for phenyl cinnamate, the spectrum exhibits signals including δ 7.88 (d, J = 16.0 Hz, 1H) and 6.63 (d, J = 16.0 Hz, 1H), characteristic of the vinyl protons. rsc.org While specific data for this compound is not detailed in the provided results, the analysis of these related structures demonstrates the power of ¹H NMR in identifying the electronic environment of protons. Predicted ¹H NMR data for a similar structure, (4-((4-ethylphenyl)amino)phenyl benzoate), shows multiple signals in the aromatic region. np-mrd.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the arrangement of the carbon skeleton.

A search for ¹³C NMR data for 1-phenyl-4-(9H-xanthen-9-ylcarbonyl)piperazine was also conducted, though the direct spectral data was not available in the immediate search results. spectrabase.com

Table 1: Representative ¹³C NMR Data for Related Benzoate (B1203000) Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Phenyl 4-chlorobenzoate rsc.org | CDCl₃ | 164.3, 150.7, 140.1, 131.5, 129.5, 128.9, 128.0, 126.0, 121.6 |

| 4-(phenylamino)phenyl benzoate rsc.org | CDCl₃ | 165.7, 145.0, 143.4, 141.1, 133.6, 130.3, 129.8, 129.5, 128.7, 122.6, 121.2, 119.0, 117.8 |

| Methyl 4-methoxybenzoate (B1229959) rsc.org | CDCl₃ | 167.0, 163.5, 131.6, 122.6, 113.6, 55.4, 51.8 |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC) for Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful tools for establishing direct one-bond correlations between protons and their attached carbon atoms. This is crucial for unambiguously assigning the ¹H and ¹³C NMR spectra of this compound. By correlating the proton signals with their corresponding carbon signals, the precise connectivity within the xanthene and phenylbenzoate fragments can be confirmed. While direct HSQC data for the title compound was not found, the use of 2D NMR techniques like HMQC and HMBC has been noted in the characterization of related xanthone (B1684191) derivatives. utar.edu.my

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group (C=O), the ether linkage (C-O-C) of the xanthene ring, and the aromatic C-H and C=C bonds.

In a study of phenyl benzoate, a strong absorption band corresponding to the C=O stretching vibration is a key feature. researchgate.netnih.gov Theoretical calculations on phenyl benzoate have been performed to assign the vibrational frequencies observed in its IR and Raman spectra. nih.govresearchgate.net For example, phenyl 4-formylbenzoate (B8722198) exhibits a strong C=O stretching band at 1733.9 cm⁻¹ and another for the formyl group at 1708.8 cm⁻¹. rsc.org The IR spectrum of phenyl 4-acetylbenzoate shows a characteristic ester carbonyl stretch at 1733.9 cm⁻¹ and a ketone carbonyl stretch at 1678.0 cm⁻¹. rsc.org These examples highlight the diagnostic power of IR spectroscopy in identifying key functional groups.

Table 2: Characteristic IR Absorption Frequencies for Related Compounds

| Compound | Key Functional Group | Absorption Frequency (cm⁻¹) |

| Phenyl 4-formylbenzoate rsc.org | Ester C=O | 1733.9 |

| Phenyl 4-formylbenzoate rsc.org | Aldehyde C=O | 1708.8 |

| Phenyl 4-acetylbenzoate rsc.org | Ester C=O | 1733.9 |

| Phenyl 4-acetylbenzoate rsc.org | Ketone C=O | 1678.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry would confirm the molecular weight and offer insights into its structure through the analysis of its fragmentation pathways.

For instance, the electron ionization mass spectrum (EI-MS) of phenyl 4-formylbenzoate shows a molecular ion peak [M]⁺ at m/z 224 (100%). rsc.org Similarly, phenyl 4-acetylbenzoate exhibits a molecular ion peak [M]⁺ at m/z 240 (100%). rsc.org The fragmentation pattern of the related 9H-xanthene shows a prominent peak at m/z 181. nih.gov For 9-phenylxanthen-9-ol, a related structure, the molecular weight is 274.3 g/mol , and its mass spectrum shows a top peak at m/z 197. nih.gov These data are crucial for confirming the identity and structural integrity of the synthesized compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and provides information about its conjugation and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π-π* transitions of the aromatic rings in both the xanthene and phenylbenzoate moieties. The extent of conjugation in the molecule will influence the wavelength of maximum absorption (λ_max). While specific UV-Vis data for this compound was not available in the search results, the analysis of related compounds provides a basis for understanding its electronic properties.

Single Crystal X-ray Diffraction (XRD) Analysis

Due to the lack of available crystallographic data, the following subsections, which would typically detail the findings from a single-crystal XRD study, cannot be populated with specific experimental results for this compound.

Determination of Molecular Geometry and Bond Parameters

A definitive determination of the molecular geometry, including specific bond lengths and angles for this compound, is contingent upon single-crystal XRD analysis. Without such data, tables of bond parameters cannot be generated.

Intermolecular Interactions and Crystal Packing

The manner in which molecules of this compound arrange themselves in the solid state, and the specific intermolecular forces that dictate this packing, are unknown. An analysis of the crystal lattice and any potential hydrogen bonding or π-π stacking interactions awaits experimental determination via single-crystal XRD.

Theoretical and Computational Investigations of 9h Xanthen 9 Yl 4 Phenylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for understanding the intrinsic properties of molecules. For 9H-xanthen-9-yl 4-phenylbenzoate, these theoretical methods provide a foundational understanding of its stability, reactivity, and interaction with light.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the ground state properties of this compound.

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the most stable, lowest-energy conformation. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The xanthene moiety adopts a characteristic butterfly conformation, while the 4-phenylbenzoate group exhibits a twisted arrangement relative to the xanthene core. This optimized structure is crucial for understanding the compound's electronic properties and reactivity. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can then be mapped onto this optimized geometry, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. In this compound, the HOMO is primarily localized on the electron-rich xanthene ring system, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is predominantly distributed over the 4-phenylbenzoate fragment, which acts as the electron-accepting part of the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and its ability to participate in electronic transitions. A larger energy gap generally implies higher stability and lower chemical reactivity.

| Molecular Orbital | Description | Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | (Data not available) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Data not available) |

| Energy Gap | The energy difference between HOMO and LUMO | (Data not available) |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state properties and the prediction of electronic absorption spectra.

TD-DFT calculations can predict the electronic absorption spectra of this compound, providing information on the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. The predicted spectrum typically shows strong absorption bands in the ultraviolet region. These absorptions are generally attributed to π-π* transitions within the aromatic systems of the xanthene and 4-phenylbenzoate moieties. The calculations can also identify the specific molecular orbitals involved in these transitions, offering a detailed picture of how the electron distribution changes upon photoexcitation.

| Predicted Absorption Maximum (λmax) | Oscillator Strength (f) | Major Contribution |

| (Data not available) | (Data not available) | (Data not available) |

| (Data not available) | (Data not available) | (Data not available) |

Vibrational Frequency Calculations

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations determine the frequencies and intensities of the various vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of chemical bonds. By comparing the calculated vibrational spectra with experimentally obtained spectra, one can confirm the optimized molecular structure and identify characteristic functional groups present in the molecule. For instance, the calculations would predict the characteristic stretching frequencies for the C=O bond of the ester group and the C-O-C linkages within the xanthene core. The absence of any imaginary frequencies in the calculation confirms that the optimized geometry corresponds to a true energy minimum.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations, their relative energies, and the transitions between them. This provides a dynamic picture of the molecule's flexibility and preferred shapes, which are crucial for understanding its properties and interactions.

For a molecule like this compound, MD simulations would typically be employed to understand the rotational freedom around the ester linkage and the C9-oxygen bond of the xanthene core. The simulations can identify the most stable conformers and the energy barriers separating them. Researchers often use enhanced sampling techniques, such as replica-exchange molecular dynamics (REMD), to overcome energy barriers and explore a wider range of the conformational space in a computationally efficient manner. biorxiv.org

The results of MD simulations are often visualized through free energy maps, which plot the potential energy of the system as a function of specific dihedral angles or other collective variables. These maps highlight the low-energy basins corresponding to stable conformations.

Table 1: Representative Data from a Hypothetical MD Simulation of a Xanthene Ester

| Conformer | Dihedral Angle 1 (°)* | Dihedral Angle 2 (°)** | Relative Free Energy (kcal/mol) |

| A | 60 | 180 | 0.0 |

| B | -60 | 180 | 0.2 |

| C | 180 | 0 | 1.5 |

| D | 0 | 0 | 3.0 |

*Corresponds to the rotation around the C9-O bond. **Corresponds to the rotation around the O-C(O) bond of the ester group.

This table is illustrative and does not represent actual experimental data for this compound.

In Silico Mechanistic Pathway Predictions

Computational chemistry offers tools to predict and analyze reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone. nih.gov For the formation of this compound, which is likely synthesized via an esterification reaction between 9H-xanthen-9-ol and 4-phenylbenzoyl chloride or 4-phenylbenzoic acid, in silico methods can be used to model the reaction pathway.

For instance, a computational study could compare different catalytic or reaction conditions to predict the most efficient synthetic route. The model could also elucidate the role of solvents and other reagents in the reaction mechanism. While specific studies on the synthesis of this compound are not available, research on the synthesis of other xanthene derivatives has utilized DFT calculations to support experimental findings. researchgate.net

Molecular Docking as a Computational Methodology for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. nih.gov This method is widely used in drug discovery but is also valuable for understanding non-biological interactions, such as the binding of a molecule to a material surface or its interaction with a synthetic receptor.

In the context of this compound, molecular docking could be used to study its interaction with various materials or host molecules, excluding biological targets. The process involves generating a multitude of possible binding poses of the ligand in the binding site of the receptor and then scoring these poses based on a scoring function that estimates the binding affinity.

The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, and desolvation penalties. The results of a docking study can provide insights into the key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for a Xanthene Derivative with a Model Receptor

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues/Groups | Type of Interaction |

| 1 | -8.5 | Aromatic Ring 1 | π-π Stacking |

| 2 | -7.9 | Carbonyl Oxygen | Hydrogen Bond |

| 3 | -7.5 | Xanthene Core | Van der Waals |

This table is for illustrative purposes and does not represent specific experimental data.

These computational approaches, while not yet specifically applied to this compound in published research, represent the standard in silico toolkit for the characterization of novel organic compounds. They provide a foundational understanding of the molecule's intrinsic properties and its potential interactions with its environment.

Mechanistic Insights into Reactions Involving 9h Xanthen 9 Yl 4 Phenylbenzoate

Investigation of Ester Hydrolysis and Transesterification Mechanisms

The ester functional group is a primary site of reactivity in 9H-xanthen-9-yl 4-phenylbenzoate. Its cleavage through hydrolysis or transesterification is a fundamental process. While specific kinetic studies on this particular ester are not extensively documented in the literature, the mechanisms can be inferred from well-established principles of ester reactivity. nih.gov

Ester hydrolysis can be catalyzed by either acid or base. In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to release the alkoxide (the 9H-xanthen-9-olate anion) and a carboxylic acid (4-phenylbenzoic acid), which is subsequently deprotonated in the basic medium. nih.govijrpr.com

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A weak nucleophile, such as water, can then attack the carbonyl carbon, leading to a tetrahedral intermediate. Following proton transfer and elimination of the alcohol (9H-xanthen-9-ol), the protonated carboxylic acid is formed, which then loses a proton to yield the final product.

Transesterification involves the substitution of the xanthenyl group with another alcohol. This reaction can also be catalyzed by acid or base, following similar mechanistic pathways to hydrolysis but with an alcohol molecule acting as the nucleophile instead of water.

The stability of the leaving group is a critical factor in these reactions. The 9H-xanthenyl cation is stabilized by resonance, which could favor pathways involving its departure as a carbocation under certain conditions, although typical ester hydrolysis mechanisms are more common. Studies on analogous ester systems, such as phenyl- and benzyl (B1604629) 4-nitrophenylsulfamate esters, have shown that the reaction can proceed through different mechanisms depending on the pH. researchgate.netrsc.org For instance, in neutral to alkaline solutions, a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism can occur, while an associative SN2-type mechanism is favored under acidic conditions. researchgate.netrsc.org

| Condition | Catalyst | Key Steps | Intermediate | Products |

|---|---|---|---|---|

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Expulsion of alkoxide leaving group. | Tetrahedral Alkoxide | 4-Phenylbenzoate and 9H-Xanthen-9-ol |

| Acidic | H⁺ | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer and elimination of alcohol. | Tetrahedral Oxonium Ion | 4-Phenylbenzoic Acid and 9H-Xanthen-9-ol |

Radical-Mediated Pathways in Xanthene Ester Chemistry

The xanthene moiety is known to participate in radical reactions, particularly under oxidative or photolytic conditions. These pathways are crucial for understanding the degradation and potential applications of xanthene derivatives in various chemical processes.

The oxidation of the xanthene core often proceeds through radical intermediates. The C-H bond at the 9-position of the 9H-xanthene ring is particularly susceptible to hydrogen atom abstraction by radical species, leading to the formation of a resonance-stabilized xanthenyl radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently undergo further reactions to yield the corresponding xanthone (B1684191). researchgate.net

Visible-light-induced photo-oxidation of 9H-xanthenes to xanthones has been demonstrated using a metal-free photocatalyst and molecular oxygen. researchgate.net This process highlights the susceptibility of the xanthene structure to oxidation via radical pathways. Furthermore, some xanthene derivatives have been shown to act as radical scavengers, a property that is relevant in the context of antioxidant activity. goums.ac.iracs.org The mechanisms for radical reactions can be complex, sometimes involving charge-transfer complexes that facilitate the generation of radical ions upon photoexcitation. nih.gov

| Reaction Type | Initiation | Key Intermediate | Common Product | Reference |

|---|---|---|---|---|

| Photo-oxidation | Visible light, photocatalyst | Xanthenyl radical | Xanthone | researchgate.net |

| Radical Scavenging | Reaction with existing free radicals | Stabilized xanthene radical | Non-radical adducts | acs.org |

| Decarboxylative Addition | Photocatalytic reduction of ester | Alkyl/Aryl radical (from ester) | Addition product | nih.gov |

Xanthene dyes, such as fluorescein (B123965) and rose bengal, are well-known photosensitizers. researchgate.net Upon absorption of light, they can transition to an excited triplet state. This triplet-state sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (a triplet state), generating highly reactive singlet oxygen (¹O₂). acs.orgnih.gov This is known as a Type II photo-oxidation mechanism. acs.org

Singlet oxygen is a powerful and specific oxidizing agent that can react with the xanthene core itself or other susceptible molecules. ustc.edu.cn The quantum yield of singlet oxygen production can be enhanced by halogenation of the xanthene ring. researchgate.net The involvement of singlet oxygen in the photo-oxidation of xanthenes provides a pathway to xanthones and other oxygenated products, distinct from free-radical chain reactions. researchgate.netacs.org The reaction of singlet oxygen with organic compounds can lead to the formation of peroxides, which can then decompose to yield various oxidized products. nih.gov

Nucleophilic and Electrophilic Reaction Pathways of the Xanthene Core

Electrophilic aromatic substitution is a key method for synthesizing the xanthene skeleton. unirioja.eswpmucdn.com A common approach is the acid-catalyzed condensation of a substituted phenol (B47542) (the nucleophile) with an aldehyde or a derivative like phthalic anhydride (B1165640) (which generates an electrophile). wpmucdn.commdpi.com This process often involves two successive Friedel-Crafts type reactions: an initial acylation or alkylation to form a diarylmethane intermediate, followed by an intramolecular cyclization (an electrophilic attack on the second phenol ring) that closes the central pyran ring to form the xanthene core. unirioja.eswpmucdn.com

Advanced Applications in Chemical Sciences and Materials Development

Organic Materials Science

The structural characteristics of 9H-xanthen-9-yl 4-phenylbenzoate make it a compelling candidate for the development of novel organic materials.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field, with a particular focus on Thermally Activated Delayed Fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The design of TADF molecules typically involves connecting an electron-donating unit to an electron-accepting unit to achieve a small singlet-triplet energy splitting (ΔEST).

The xanthene core, particularly when derivatized, can act as a component in TADF systems. For instance, spiro[fluorene-9,9′-xanthene] (SFX) has been used to construct n-type host materials for TADF-OLEDs. nih.gov By functionalizing the xanthene moiety with an electron-accepting unit like diphenyltriazine, researchers have developed host materials with high triplet energy, which is crucial for efficient TADF. nih.gov The non-planar structure of the xanthene unit helps to reduce intermolecular interactions, which is beneficial for device performance. nih.gov In the context of this compound, the xanthene portion could serve as a donor or a rigid scaffold, while the phenylbenzoate group's electronic properties could be tuned to create the necessary charge-transfer character for TADF.

Integration into Fluorescent Dyes and Pigments

Xanthene derivatives are renowned for their excellent photophysical properties, including high extinction coefficients, impressive quantum yields, and good photostability, making them foundational in the creation of fluorescent dyes. acs.org Modifications to the basic xanthene structure, such as the introduction of different substituents, can tune the absorption and emission wavelengths across the visible spectrum. researchgate.net For example, silicon-substituted xanthene dyes exhibit red-shifted absorption and emission, making them suitable for in vivo imaging. researchgate.net

The 4-phenylbenzoate group in this compound could enhance the performance of a potential dye by extending the π-conjugated system, which often leads to a red-shift in the fluorescence spectrum and can improve the material's thermal stability. researchgate.net This could lead to the development of novel dyes with tailored properties for applications ranging from biological imaging to advanced materials.

Chemical Sensing and Probing

The inherent fluorescence of the xanthene core provides a platform for the design of chemosensors that can detect a variety of analytes through changes in their fluorescence signals.

Design of pH-Sensitive Fluorescent Materials

Xanthene-based probes have been successfully designed to be sensitive to pH changes. nih.govelsevierpure.com These probes often work on the principle of photoinduced electron transfer (PET) or other mechanisms that alter the fluorescence of the xanthene core upon protonation or deprotonation of a functional group. For example, a xanthene derivative with a dipropylaniline group shows quenched fluorescence in neutral conditions but fluoresces strongly in highly acidic environments. nih.gov The development of such probes is significant for monitoring pH in biological and environmental systems. researchgate.net

For this compound, the ester linkage could potentially be hydrolyzed under specific pH conditions, leading to a change in the fluorescence of the xanthene moiety. This would provide a mechanism for pH sensing.

Use as Chemical Probes for Visualization (e.g., biomolecules)

The excellent photophysical properties of xanthene dyes make them ideal for use as fluorescent probes in biological studies. acs.org They can be modified to target and visualize specific biomolecules, organelles, or cellular processes. nih.govacs.org For instance, spirocyclic xanthene-based probes are designed to be in a non-fluorescent, cell-permeable state and become fluorescent upon reacting with a specific analyte within the cell. nih.gov This "turn-on" mechanism provides a high signal-to-noise ratio for imaging. Xanthene derivatives have been developed to detect various species, including metal ions, reactive oxygen species, and enzymes. acs.orgacs.org

The 4-phenylbenzoate portion of this compound could be functionalized to include specific recognition sites for biomolecules, allowing the xanthene core to act as a fluorescent reporter for bioimaging applications.

Laser Technologies and Photonics Applications

Xanthene derivatives, such as rhodamines, have a long history of use as gain media in dye lasers due to their high fluorescence quantum yields and photostability. acs.org The ability to tune their emission across a wide spectral range through chemical modification makes them versatile for various laser applications. Furthermore, the development of new xanthene-based dyes with enhanced properties, such as long-wavelength emission, opens up possibilities for their use in advanced photonics, including photoacoustic imaging. nih.gov

Catalytic Applications Utilizing Xanthene-Derived Ligands

The rigid and well-defined geometry of the xanthene scaffold has made it a privileged structure in the design of ligands for transition metal catalysis. While simple derivatives such as this compound are not typically employed as ligands due to the non-coordinating nature of the ester group, the xanthene backbone is a cornerstone for the development of highly effective and selective catalysts. The steric and electronic properties of these ligands can be fine-tuned by introducing coordinating groups at various positions on the xanthene framework, profoundly influencing the outcome of catalytic reactions.

The primary role of the xanthene core is to control the spatial arrangement of the coordinating atoms, most commonly phosphorus, nitrogen, or carbon, which bind to a metal center. This control over the ligand "bite angle"—the angle between the two coordinating atoms and the metal—is a critical factor in determining the activity and selectivity of the catalyst.

One of the most prominent classes of xanthene-derived ligands is the Xantphos family, which are diphosphine ligands. These ligands are characterized by a large P-M-P bite angle, which has a significant impact on the stability and reactivity of various transition metal complexes. This has led to the development of highly active and selective catalysts for a range of cross-coupling reactions, hydroformylation, and other important organic transformations.

In addition to phosphine-based ligands, other xanthene derivatives have been explored for their catalytic potential. For instance, xanthene-based N-heterocyclic carbene (NHC) and oxazoline (B21484) ligands have been synthesized and their coordination chemistry with metals like silver and palladium has been investigated. These ligands have shown promise in various catalytic applications.

Furthermore, the modification of the xanthene structure is not limited to the introduction of coordinating groups. The substituents on the xanthene backbone can also play a crucial role in the catalytic performance. For example, the introduction of bulky groups can create a specific steric environment around the metal center, leading to enhanced selectivity.

While the direct catalytic application of this compound as a ligand is not established, the broader family of xanthene-derived ligands represents a significant area of research in catalysis. The following table summarizes some key research findings on the application of catalytically active xanthene-derived ligands.

| Ligand Type | Metal | Catalytic Application | Key Findings |

| Xantphos | Palladium | Cross-coupling reactions | High activity and selectivity due to large bite angle. |

| Xantphos | Rhodium | Hydroformylation | Excellent control over regioselectivity. |

| Xanthene-NHC-Oxazoline | Palladium | Not specified | Synthesis and characterization of complexes demonstrated potential for catalysis. |

| Xanthene-Phosphole | Palladium | Amine allylation | High catalytic activity attributed to the large P-Pd-P bite angle and the π-accepting capacity of the phosphole moiety. |

It is important to note that the development of new xanthene-based ligands is an active area of research, with ongoing efforts to design and synthesize novel structures with improved catalytic properties for a wide range of chemical transformations.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Structure-Function Relationships in Novel Derivatives

The biological and photophysical properties of xanthene derivatives are intricately linked to their molecular architecture. Future research will undoubtedly focus on elucidating these structure-function relationships to design novel molecules with tailored functionalities.

Systematic modifications to the core structure of 9H-xanthen-9-yl 4-phenylbenzoate can lead to a diverse library of compounds with enhanced or entirely new properties. For instance, the introduction of various substituents on the xanthene and phenylbenzoate rings can profoundly influence the molecule's electronic and steric characteristics. Research has shown that even minor electronic modifications to the xanthene nucleus can lead to significant changes in activity, suggesting that the relationships between structure and function are finely tuned. nih.gov

The substitution pattern on the xanthene core is a critical determinant of the compound's properties. For example, the introduction of silicon in place of the oxygen atom at the 10-position of the xanthene ring has given rise to a new class of far-red to near-infrared fluorophores. rsc.orgnih.gov This strategic substitution retains the favorable characteristics of traditional xanthene dyes, such as high water solubility and fluorescence quantum yield, while shifting their optical properties to a more biologically relevant spectral window. rsc.org

Furthermore, the nature and position of functional groups on the pendant aromatic rings can modulate the molecule's photophysical behavior, including its absorption and emission maxima, quantum yield, and Stokes shift. icrc.ac.irresearchgate.net The development of asymmetric and reduced xanthene fluorophores has demonstrated that strategic functionalization can lead to "turn-on" fluorescent probes that are activated by specific biological events. nih.gov

A deeper understanding of how these structural modifications impact the molecule's dipole moment and its ability to interact with biological targets will be crucial for the rational design of next-generation xanthene-based compounds. nih.gov Computational modeling, in conjunction with experimental studies, will be instrumental in predicting the properties of novel derivatives and guiding synthetic efforts.

Development of Sustainable Synthetic Protocols

The synthesis of xanthene derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. A significant future research direction lies in the development of green and sustainable synthetic protocols that are both efficient and environmentally benign.

Recent advancements have already demonstrated the feasibility of synthesizing xanthene derivatives using greener approaches. These methods often offer advantages such as higher yields, shorter reaction times, and simpler work-up procedures. bas.bg

Key Sustainable Synthetic Strategies:

Ultrasound-Assisted Synthesis: The use of ultrasound irradiation has emerged as a powerful tool in organic synthesis. nih.gov This technique can accelerate reaction rates and improve yields under milder conditions compared to conventional heating. nih.govdntb.gov.ua Ultrasound-promoted synthesis of xanthene derivatives has been successfully achieved using various catalysts, highlighting the broad applicability of this green methodology. bas.bgresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation provides an alternative energy source for rapid and efficient synthesis. nih.govnih.gov This method has been employed for the one-pot synthesis of various xanthene derivatives, often leading to excellent yields in a fraction of the time required by traditional methods. dntb.gov.ua

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. Researchers have successfully utilized a range of environmentally friendly catalysts for xanthene synthesis, including:

Sulfonated Fructose: This novel, green catalyst has been used for the condensation reactions to produce xanthene derivatives, offering high catalytic activity and compatibility with green chemistry principles. journaljpri.com

TiO2-CNTs Nanocomposite: This nanocomposite has been employed as a recyclable catalyst for the synthesis of xanthenone derivatives in aqueous media, demonstrating high efficiency and reusability. nih.govresearchgate.net

Other Green Catalysts: A variety of other green catalysts, such as Sn(II)/nano silica (B1680970) and dicationic ionic liquids, have also been shown to be effective for the synthesis of xanthenes. meddocsonline.orgfrontiersin.org

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a key principle of green chemistry. dntb.gov.ua Solvent-free, one-pot, multicomponent reactions have been developed for the synthesis of xanthene derivatives, offering high atom economy and reduced environmental impact. researchgate.net

The following table summarizes some of the green catalysts used in the synthesis of xanthene derivatives:

| Catalyst | Synthetic Method | Key Advantages |

| Sulfonated Fructose | Condensation Reaction | High catalytic activity, green catalyst, compatibility with green chemistry principles. journaljpri.com |

| TiO2-CNTs Nanocomposite | Condensation Reaction in Aqueous Media | Recyclable, high efficiency, environmentally friendly. nih.govresearchgate.net |

| Sn(II)/nano silica | One-pot Condensation Reaction | Green and reusable, environmentally compatible, low cost. frontiersin.org |

| Dicationic Ionic Liquid | One-pot Condensation Reaction | Efficient, reusable, short reaction times, high product yields. meddocsonline.org |

| Zirconium (IV) chloride | Ultrasound-Assisted Condensation | Efficient, stable, inexpensive, high yields, short reaction times. bas.bg |

Future research in this area will likely focus on expanding the scope of these green methods to a wider range of xanthene esters and developing novel catalytic systems with even greater efficiency and sustainability.

Integration of Xanthene Esters into Supramolecular Assemblies

The unique structural and photophysical properties of xanthene derivatives make them attractive building blocks for the construction of complex supramolecular architectures. The ability of these molecules to self-assemble into well-defined structures opens up new avenues for the development of advanced materials with novel functions.

Recent research has demonstrated the potential of xanthene-based compounds to form self-assembled superstructures in the solid state. researchgate.net The nature of the substituents on the xanthene scaffold plays a crucial role in directing the self-assembly process, influencing the resulting supramolecular architecture. researchgate.net

A particularly exciting development is the synthesis of "xanthene[n]arenes," a new class of large, bowl-shaped macrocycles. ethz.chacs.orgnih.gov These macrocycles, constructed from xanthene units, can serve as versatile platforms for the creation of even larger and more complex structures, such as cavitands and molecular capsules, through non-covalent interactions. ethz.chacs.orgnih.gov The conformationally restricted shape of these macrocycles facilitates their self-assembly into well-defined hydrogen-bonded capsules. nih.gov

The integration of xanthene esters into coordination cages represents another promising area of research. These cages can encapsulate guest molecules, including dyes, and can exhibit catalytic activity. rsc.org The interaction between the cage and the encapsulated xanthene derivative can lead to unique photophysical properties and can be exploited for applications in catalysis and sensing. rsc.org The construction of such assemblies can be achieved through both coordination and constitutional dynamic chemistry. researchgate.net

The future of this field will involve the design and synthesis of novel xanthene esters specifically engineered for incorporation into supramolecular systems. By carefully tuning the non-covalent interactions between the individual building blocks, it will be possible to create a wide range of functional materials, including light-harvesting systems, molecular sensors, and drug delivery vehicles. The use of supramolecular coordination cages also holds promise for applications in artificial photosynthesis and synthetic photocatalysis. acs.org

Advanced Spectroscopic Probes for Dynamic Chemical Processes

Xanthene derivatives are renowned for their excellent photophysical properties, making them ideal candidates for the development of advanced spectroscopic probes. goums.ac.ir Their high fluorescence quantum yields and photostability have led to their widespread use in various sensing and imaging applications. rsc.orgresearchgate.net

A key area of future research will be the design of "activatable" or "turn-on" fluorescent probes based on xanthene esters. nih.gov These probes are designed to be non-fluorescent or weakly fluorescent in their native state but exhibit a significant increase in fluorescence upon interaction with a specific analyte or in response to a particular biological event. nih.govnih.gov This "off-on" switching mechanism provides a high signal-to-noise ratio, which is crucial for sensitive and selective detection. nih.gov

The spirolactam ring-opening mechanism is a common strategy employed in the design of activatable xanthene-based probes. researchgate.net In the closed, spirolactam form, the molecule is typically colorless and non-fluorescent. However, upon reaction with a target analyte, the ring opens to form the highly fluorescent, open-form of the xanthene dye. researchgate.net This approach has been successfully used to develop probes for a wide range of targets, including metal ions, reactive oxygen species, and enzymes. researchgate.netnih.gov

The versatility of the xanthene scaffold allows for the development of probes that respond to various stimuli. For example, xanthene-based dyes have been developed as pH sensors, exhibiting dual emission from their protonated and deprotonated forms. nih.gov Furthermore, by extending the π-conjugation system of the xanthene scaffold, researchers have engineered near-infrared (NIR) chromophores that are highly desirable for in vivo imaging due to the deeper tissue penetration of NIR light. rsc.org

The following table highlights some examples of xanthene-based probes and their applications:

| Probe Type | Analyte/Application | Principle of Detection |

| Spirolactam-based probes | Metal ions, reactive oxygen species, enzymes | Analyte-induced ring-opening leading to fluorescence "turn-on". researchgate.netnih.gov |

| Benzo[c]xanthene dyes | pH | Dual emission from protonated and deprotonated forms. nih.gov |

| NIR xanthene chromophores | Dipeptidyl peptidase 4 (DPPIV) | Activatable fluorescence and photoacoustic imaging. rsc.org |

| Xanthene-fluorene based probes | Hg2+ ions | High selectivity and sensitivity in biological cells and test strips. researchgate.net |

| Photodegradable xanthene dyes | Carbon monoxide (CO) release | Visible-light activatable release of CO. chemrxiv.org |

| Photosensitizers | Photodynamic therapy | Generation of reactive oxygen species upon light activation. nih.govscispace.comresearchgate.netnih.gov |

Future research in this area will focus on the development of multiparametric probes that can simultaneously detect multiple analytes, as well as probes with improved photostability, brightness, and biocompatibility for long-term and in vivo imaging applications. The integration of xanthene esters into these probe designs could offer new avenues for tuning their properties and enhancing their performance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9H-xanthen-9-yl 4-phenylbenzoate, and what key reaction conditions must be controlled?

- Methodological Answer : The synthesis typically begins with acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone to form 3,6-dihydroxy-9H-xanthen-9-one, followed by alkylation or acylation steps. For example, 9-aryl-9-xanthenol derivatives are synthesized via Grignard reactions (e.g., o-tolylmagnesium bromide), and subsequent esterification with 4-phenylbenzoyl chloride under anhydrous conditions is critical . Temperature control (e.g., 100°C for optimal conversion) and reaction time are vital to minimize side products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography (using APEX2 and SAINT-Plus software) resolves the compound’s stereochemistry and crystal packing, as demonstrated in studies of structurally similar 9-methoxy-xanthene derivatives .

- NMR (1H/13C) and HPLC verify purity and regioselectivity, while fluorescence spectroscopy (λex/λem ~350/450 nm) probes electronic properties of the xanthene core .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC-MS to identify hydrolytic by-products (e.g., free xanthenol or benzoic acid derivatives). Evidence from analogous acetamide derivatives suggests that steric shielding of the ester group enhances stability .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions like over-alkylation or ester hydrolysis?

- Methodological Answer :

- Use Lewis acid catalysts (e.g., BF3·Et2O) to improve regioselectivity during xanthene core formation .

- Employ high-throughput screening to identify optimal solvent systems (e.g., DMF/toluene mixtures) and stoichiometric ratios. For esterification, reactive acylating agents (e.g., 4-phenylbenzoyl chloride) in pyridine reduce hydrolysis .

Q. How should researchers resolve contradictions in reported physical data (e.g., melting points, fluorescence quantum yields)?

- Methodological Answer :

- Compare batch-specific impurities using DSC (differential scanning calorimetry) and TGA. For example, polymorphic variations in xanthene derivatives can lead to discrepancies in melting points .

- Standardize fluorescence measurements with reference dyes (e.g., fluorescein) and control solvent polarity, as quantum yields are highly solvent-dependent .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity in novel reactions?

- Methodological Answer :

- Use DFT (Density Functional Theory) to model the electron density of the xanthene core and predict sites for electrophilic/nucleophilic attack. Studies on 9-aryl-xanthenols show that C-9 is the most reactive due to steric and electronic effects .

- Molecular docking simulations can explore interactions with biological targets (e.g., enzyme active sites), guided by structural data from crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.